2,4:3,5-DI-O-METHYLENE-L-IDITOL

描述

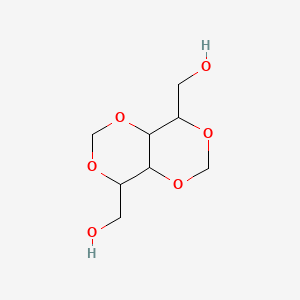

2,4:3,5-DI-O-METHYLENE-L-IDITOL is a complex organic compound characterized by its unique dioxin structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4:3,5-DI-O-METHYLENE-L-IDITOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems. The exact methods can vary, but they generally aim to maximize yield and minimize impurities.

化学反应分析

Types of Reactions

2,4:3,5-DI-O-METHYLENE-L-IDITOL can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Various substituents can be introduced to the dioxin ring under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different alcohols .

科学研究应用

Scientific Research Applications

- Chemistry As a building block, 2,4:3,5-DI-O-METHYLENE-L-IDITOL is used in the synthesis of complex molecules. Its structure allows diverse chemical reactions, acting as a versatile component in creating advanced materials.

- Biology It serves as a probe in biological research to study biochemical pathways, enzyme mechanisms, and metabolic processes, because it undergoes specific chemical reactions.

- Medicine The compound's unique structure holds promise for developing new therapeutic agents targeting specific diseases.

- Industry It is used in the production of specialty chemicals, polymers, and advanced materials, making it a valuable component in various manufacturing processes due to its versatility and reactivity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro, showing strong zones of inhibition in microbial assays.

- Antioxidant Activity Studies suggest the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects In vivo studies have indicated that this compound can reduce inflammation markers in animal models.

Case Studies

- Antimicrobial Efficacy A study evaluated the antimicrobial activity of fractions from plants containing this compound. The ethyl acetate fraction exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Anti-inflammatory Study In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group.

Table 2: Anti-inflammatory Effects

| Treatment | Paw Swelling (mm) |

|---|---|

| Control | 8.0 |

| Loperamide (Standard Drug) | 3.0 |

| This compound (100 mg/kg) | 4.5 |

Industrial Applications

This compound can be used in industrial applications such as films, fibers, injection molded parts, and packaging materials .

作用机制

The mechanism of action of 2,4:3,5-DI-O-METHYLENE-L-IDITOL involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting biological processes. The exact mechanism can vary depending on the specific application and the modifications made to the compound .

相似化合物的比较

Similar Compounds

Similar compounds include other dioxin derivatives and hydroxymethyl-substituted molecules. Examples are:

- 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

- 1-[8-Propyl-2,6-bis(4-propylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]-1,2-ethanediol

Uniqueness

What sets 2,4:3,5-DI-O-METHYLENE-L-IDITOL apart is its specific dioxin structure combined with the hydroxymethyl group. This unique combination allows for diverse chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

属性

IUPAC Name |

[4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIMVTKZIGEWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(C2C(O1)C(OCO2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277258 | |

| Record name | MLS002637570 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-65-9, 5334-20-3 | |

| Record name | NSC52137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637570 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。